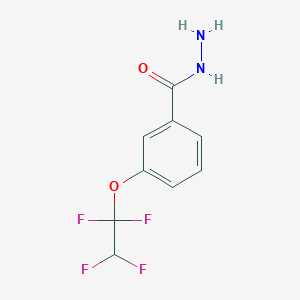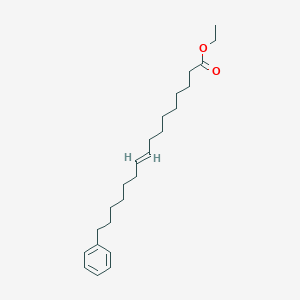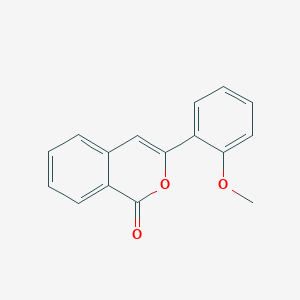
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cassia cinnamon. It is a white crystalline substance with a sweet odor and bitter taste. Coumarin has a wide range of applications in the field of scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Coumarin also binds to proteins such as albumin and transferrin, which play a role in drug transport and delivery.
Biochemical And Physiological Effects
Coumarin has been found to have several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Coumarin has also been found to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one as a research tool is its wide range of biological activities. Coumarin is a versatile compound that can be used to study various biological processes such as enzyme inhibition, protein binding, and cell signaling. However, one of the limitations of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one is its potential toxicity. High doses of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one have been found to cause liver damage and other adverse effects in animal studies.
Future Directions
There are several future directions for the research on 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one. One area of interest is the development of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's interaction with various proteins and enzymes in the body. This can provide insights into the molecular mechanisms of action of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one and its potential therapeutic applications. Finally, the study of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one's toxicity and safety profile is also an important area of future research.
Synthesis Methods
The synthesis of 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one can be achieved through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine.
Scientific Research Applications
Coumarin has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Coumarin has also been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has been used in the development of novel drugs for the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
CAS RN |
122771-83-9 |
|---|---|
Product Name |
3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one |
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-14-9-5-4-8-13(14)15-10-11-6-2-3-7-12(11)16(17)19-15/h2-10H,1H3 |
InChI Key |
ZSNMYORBKRFGQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=CC=CC=C3C(=O)O2 |
Other CAS RN |
122771-83-9 |
synonyms |
3-(2-methoxyphenyl)-1H-2-benzopyran-1-one MPBP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



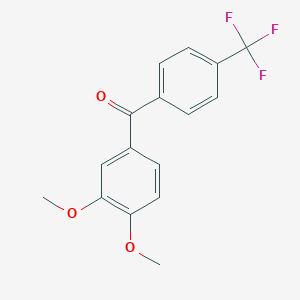
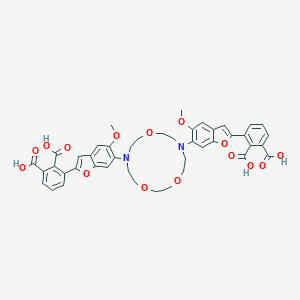
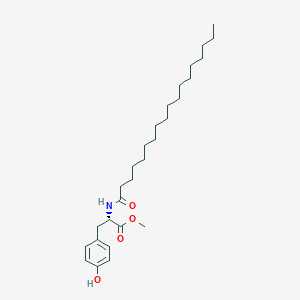

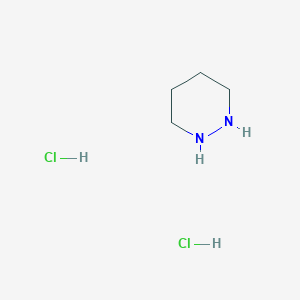
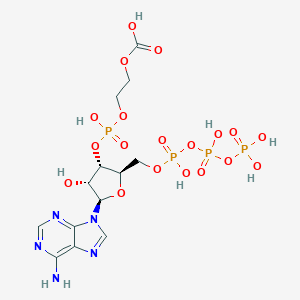
![2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid](/img/structure/B55240.png)
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
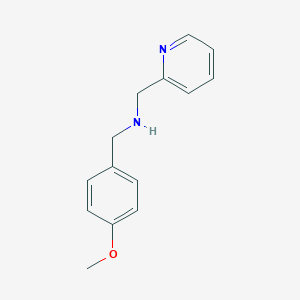
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
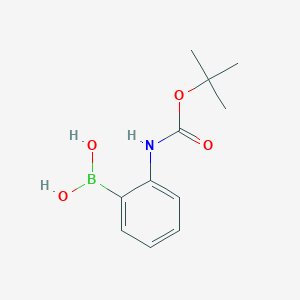
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
